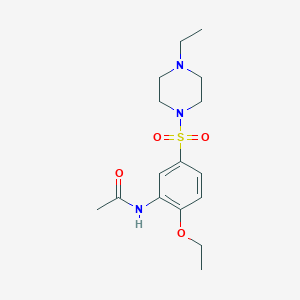
N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
作用機序
The mechanism of action of N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX plays a crucial role in regulating the pH of cancer cells, which is essential for their survival. By inhibiting carbonic anhydrase IX, this compound disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential for the spread of cancer.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide is its high purity, which makes it suitable for use in lab experiments. Furthermore, this compound has been shown to be highly effective in inhibiting the growth of cancer cells, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide. One of the most promising directions is in the development of this compound-based therapies for cancer. Studies have shown that this compound is highly effective in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Furthermore, this compound has been shown to have potential applications in the treatment of other diseases, including diabetes and bacterial infections, and further research is needed to explore these potential applications. Finally, further research is needed to optimize the synthesis method of this compound to improve its solubility and increase its yield.
合成法
The synthesis of N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 4-ethylpiperazine and acetic anhydride. The reaction is catalyzed by triethylamine and yields this compound as a white solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is essential for their survival.
特性
IUPAC Name |
N-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-18-8-10-19(11-9-18)24(21,22)14-6-7-16(23-5-2)15(12-14)17-13(3)20/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXJZXPQIMVVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)

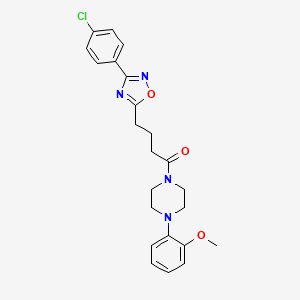

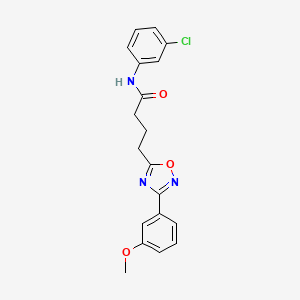

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
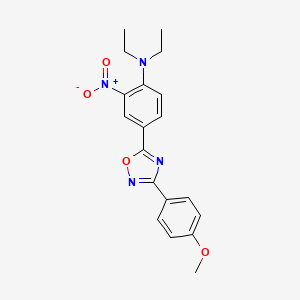
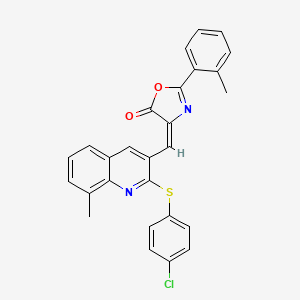
![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)


